2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride
Description
2-[(Methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride is a heterocyclic compound featuring a thienopyrimidinone core substituted with a methylaminomethyl group at the 2-position. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical development.
Properties
CAS No. |
1185298-48-9 |
|---|---|
Molecular Formula |
C8H10ClN3OS |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds have been known to target various kinases.
Mode of Action
Similar compounds have been reported to inhibit kinases, which play a crucial role in signal transduction pathways.
Biological Activity
2-[(Methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and case studies.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives, including 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride, typically involves cyclization reactions of appropriate precursors under basic conditions. The characterization of these compounds is often confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Antitumor Properties
Recent studies have demonstrated that compounds bearing the thieno[2,3-d]pyrimidine scaffold exhibit significant antitumor activity. Specifically, a series of derivatives were tested against the NCI 60 cell line panel, revealing that certain analogs showed potent growth inhibition across various cancer cell lines. For instance:
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
These compounds demonstrated superior efficacy compared to standard treatments like 5-fluorouracil .
The mechanism by which these thieno[2,3-d]pyrimidine derivatives exert their antitumor effects is primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Notably, compound 20 was identified as a more potent DHFR inhibitor than methotrexate, indicating its potential as a therapeutic agent targeting folate metabolism in cancer cells .
Inhibition of VEGFR
In addition to their effects on DHFR, some derivatives have been evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. For example, compounds in related studies showed IC50 values indicating effective inhibition of VEGFR-2 activity in breast cancer cell lines . This suggests that modifications to the thieno[3,2-d]pyrimidine structure can enhance selectivity and potency against specific cancer pathways.
Case Studies
One notable study involved the evaluation of a thieno[2,3-d]pyrimidine derivative in vivo using murine models. The compound exhibited significant tumor regression in xenograft models when administered at therapeutic doses. Histological analyses indicated reduced vascularization and apoptosis in tumor tissues treated with the compound compared to controls .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidin-4-one Derivatives
Preparation Methods
Cyclization of Carbothioamides
Carbothioamides undergo base-mediated cyclization in aqueous potassium hydroxide to yield the pyrimidin-4-one core. For example, heating carbothioamide intermediates at 80°C in KOH (10% w/v) for 4–6 hours results in cyclization, with the reaction monitored via thin-layer chromatography (TLC). The thiol tautomer is favored under these conditions, as confirmed by NMR spectra showing a singlet at 1.24–1.27 ppm corresponding to the −SH proton.
Key Data:
| Parameter | Details |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 4–6 hours |
| Base | Aqueous KOH (10% w/v) |
| Yield | 70–85% |
Introduction of the Formyl Group
To facilitate subsequent functionalization, the 2-position of the thieno[3,2-d]pyrimidin-4-one core is formylated.
Oxidation of Alcohol Precursors
A critical intermediate, 2-hydroxymethylthieno[3,2-d]pyrimidin-4-one, is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP). This method offers superior efficiency compared to traditional iodine-based oxidation, reducing reaction times from 40 hours to 1.5 hours and improving yields from 54% to 78%.
Reaction Conditions:
-
Oxidizing Agent: Dess-Martin periodinane (2.2 equivalents)
-
Solvent: Dichloromethane
-
Temperature: Room temperature
Reductive Amination for Methylaminomethyl Functionalization
The aldehyde intermediate undergoes reductive amination with methylamine to introduce the methylaminomethyl group.
Sodium Cyanoborohydride-Mediated Reductive Amination
A mixture of the aldehyde (1.0 equivalent) and methylamine (1.5 equivalents) in methanol is stirred at room temperature for 1–2 hours. Sodium cyanoborohydride (1.2 equivalents) is added portionwise, and the reaction is maintained at pH 6 using hydrochloric acid. The product is purified via column chromatography (diethyl ether:chloroform, 1:1), yielding the secondary amine as a colorless solid.
Analytical Confirmation:
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt through acidification.
HCl Gas Treatment
The amine is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The solid is filtered, washed with cold ethanol, and dried under vacuum.
Optimized Parameters:
| Parameter | Details |
|---|---|
| Acid | HCl gas |
| Solvent | Anhydrous ethanol |
| Temperature | 0°C |
| Yield | 92–95% |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for synthesizing 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride:
Reductive amination is preferred for its scalability and reproducibility, despite the need for intermediate purification.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow systems are employed to enhance efficiency. Key adaptations include:
Q & A
Basic: What are the key steps in synthesizing 2-[(methylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride?
The synthesis typically involves:
- Core Formation : Cyclization of precursors like 3-amino-4-cyano-2-thiophenecarboxamides to generate the thieno[3,2-d]pyrimidin-4-one scaffold .
- Functionalization : Introduction of the (methylamino)methyl group via nucleophilic substitution or reductive amination. For example, reacting the core with methylamine derivatives under reflux in solvents like dimethylformamide (DMF) .
- Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .
Critical Parameters : Temperature control (60–100°C), inert atmospheres to prevent oxidation, and purification via column chromatography .
Basic: How is the structure of this compound validated?
Structural validation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methylamino-methyl at C2) and scaffold integrity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm the pyrimidinone and amine groups .
Basic: What biological activities are associated with this compound?
- Anticancer Potential : Thienopyrimidinones are reported to induce ferroptosis in cancer cells via GPX4 inhibition or lipid peroxidation .
- Enzyme Modulation : Structural analogs inhibit kinases (e.g., EGFR) or epigenetic regulators (e.g., HDACs), suggesting possible mechanistic overlap .
Assay Notes : Use cell lines (e.g., HeLa, MCF-7) with ROS-sensitive probes (e.g., C11-BODIPY) to quantify ferroptosis .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Cell Line Variability : Differential expression of ferroptosis regulators (e.g., SLC7A11) . Validate findings in ≥3 cell lines with genetic knockdown controls.
- Assay Conditions : Varying O levels or iron availability (use hypoxia chambers or iron chelators like deferoxamine) .
- Compound Stability : Test for degradation in culture media via HPLC and adjust dosing schedules accordingly .
Advanced: What strategies optimize the synthesis yield and purity?
- Solvent Optimization : Replace DMF with acetonitrile for milder conditions, reducing side reactions .
- Catalysis : Use Pd/C or Ni catalysts for efficient reductive amination during methylamino-methyl group introduction .
- Crystallization : Recrystallize the hydrochloride salt from ethanol/water (9:1) to enhance purity (>98%) .
Advanced: How do substituent modifications impact physicochemical properties?
- LogP Adjustments : Adding polar groups (e.g., hydroxyl) reduces logP, improving solubility but potentially lowering membrane permeability .
- Bioisosteric Replacement : Replace the methylamino group with a pyrrolidine ring to enhance metabolic stability while retaining activity .
Validation : Computational modeling (e.g., DFT for electronic effects) paired with experimental solubility assays .
Advanced: What analytical methods resolve ambiguities in spectral data?
- X-ray Crystallography : Definitive confirmation of tautomeric forms (e.g., keto-enol equilibrium in the pyrimidinone ring) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., methylene protons near the thiophene ring) .
- LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) with limits of quantification <0.1% .
Advanced: How can researchers identify molecular targets for mechanistic studies?
- Chemical Proteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity (e.g., ACSL4 for ferroptosis) .
- Molecular Docking : Map potential interactions with GPX4 or HDACs using Schrödinger Suite or AutoDock .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
